molecular formula C12H14N4O2S B2661697 3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide CAS No. 873389-79-8

3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

Cat. No.: B2661697
CAS No.: 873389-79-8
M. Wt: 278.33
InChI Key: GWEZRFLENUUPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is a sulfonamide compound characterized by its unique structure, which includes a pyrimidine ring substituted with amino and methyl groups. This compound is part of a broader class of sulfonamides known for their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide typically involves the N-sulfonation of aryl or heteroarylamine. This process can be carried out in the presence of dry pyridine or a mixture of dry acetone and pyridine (v/v = 2:1) . The reaction conditions are carefully controlled to ensure the formation of the desired sulfonamide compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, reduced amines, and various substituted pyrimidine compounds .

Scientific Research Applications

3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide involves the inhibition of specific enzymes. For instance, sulfonamides inhibit the enzymatic conversion of pteridine and p-aminobenzoic acid to dihydropteroic acid by competing with p-aminobenzoic acid for binding to dihydrofolate synthetase. This inhibition disrupts the synthesis of tetrahydrofolic acid, a crucial component in bacterial DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct pharmacological properties.

Properties

IUPAC Name

3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-8-6-9(2)15-12(14-8)16-19(17,18)11-5-3-4-10(13)7-11/h3-7H,13H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEZRFLENUUPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=CC(=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873389-79-8
Record name 3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.